molecular formula C9H5NO4S B1321552 4-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19995-46-1

4-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1321552
CAS No.: 19995-46-1
M. Wt: 223.21 g/mol
InChI Key: VWBSZLRCSIQTCP-UHFFFAOYSA-N
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Description

4-Nitrobenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5NO4S. It is a derivative of benzo[b]thiophene, featuring a nitro group at the 4-position and a carboxylic acid group at the 2-position.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

    Esterification: Alcohols, acid catalysts such as sulfuric acid or hydrochloric acid.

Major Products:

    Reduction: 4-Aminobenzo[b]thiophene-2-carboxylic acid.

    Substitution: Various substituted benzo[b]thiophene derivatives.

    Esterification: 4-Nitrobenzo[b]thiophene-2-carboxylate esters.

Mechanism of Action

The mechanism of action of 4-nitrobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, derivatives of this compound may act as enzyme inhibitors or receptor modulators. For example, certain derivatives have been shown to inhibit the activity of specific kinases involved in cancer cell proliferation . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

4-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSZLRCSIQTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622620
Record name 4-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19995-46-1
Record name 4-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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